molecular formula C10H16Cl2N2 B1429754 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864064-20-9

3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride

Cat. No. B1429754
M. Wt: 235.15 g/mol
InChI Key: BKZIKOAKEBMLKI-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the CAS Number: 1864064-20-9 . It has a molecular weight of 235.16 . It is also known as nicotine pyrrolidine.


Molecular Structure Analysis

The InChI code for 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is 1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H .


Physical And Chemical Properties Analysis

3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a solid . Its molecular formula is C10H16Cl2N2.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including variants similar to 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, are significant in the synthesis of heterocyclic compounds. They are used in polar [3+2] cycloaddition reactions, forming products under mild conditions. This makes them valuable for synthesizing diverse pyrrolidine derivatives used in medicinal and industrial applications, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
  • The compound's derivatives play a role in the synthesis of intercalating nucleic acids (INAs). They have been used to study the stability of DNA (RNA) duplexes and DNA three-way junctions, contributing to the understanding of nucleic acid behavior and interaction (Filichev & Pedersen, 2003).

Applications in Catalysis and Materials Science

  • Derivatives of 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride are used in the construction of helical silver(I) coordination polymers. This application is crucial in materials science for developing new materials with unique properties, such as alternating helical chains for various applications (Zhang et al., 2013).
  • In organocatalysis, certain salts derived from pyrrolidinylmethyl compounds serve as recyclable catalysts in enantioselective Michael additions to nitrostyrenes. These catalysts are significant in synthesizing chiral compounds, which are essential in pharmaceutical and chemical industries (Yacob et al., 2008).

Molecular and Structural Chemistry

  • Research into 3-ylidene-1-pyrrolines, a class of compounds related to 3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, has shown their potential as precursors for various pyrrolidine derivatives and complex polyheterocyclic molecules. This reveals their versatility and potential in the synthesis of complex molecular structures (Gazizov et al., 2020).
  • The compound and its derivatives are also involved in studying the molecular electrostatic potential dependent selectivity of hydrogen bonding. This research contributes to a deeper understanding of hydrogen-bond-based intermolecular interactions, which are fundamental in chemistry and biology (Aakeröy et al., 2015).

properties

IUPAC Name

3-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZIKOAKEBMLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride

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